4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid
Overview
Description
The compound “4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid” is a complex organic molecule. It contains a pentanoic acid group (a five-carbon chain with a carboxylic acid group at one end) and two trifluoromethyl groups attached to the fourth carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of trifluoromethyl groups into a pentanoic acid backbone. Trifluoromethylation is a common reaction in organic chemistry, often achieved through radical reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a five-carbon chain (pentanoic acid) with two trifluoromethyl groups attached to the fourth carbon. Each trifluoromethyl group would consist of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The presence of the trifluoromethyl groups and the carboxylic acid group would likely influence the compound’s reactivity. Trifluoromethyl groups are known to be electron-withdrawing, which could affect the acidity of the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups could increase the compound’s lipophilicity, while the carboxylic acid group could allow for hydrogen bonding .Mechanism of Action
The mechanism of action of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid involves the inhibition of FAS activity. FAS is an essential enzyme that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The inhibition of FAS activity by this compound leads to a decrease in the production of fatty acids, which is essential for the growth and survival of cancer cells. The inhibition of FAS by this compound has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. This compound has been shown to reduce the levels of triglycerides and cholesterol in the blood, making it a potential drug for the treatment of hyperlipidemia.
Advantages and Limitations for Lab Experiments
4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid has several advantages for lab experiments. It is a potent inhibitor of FAS, making it an excellent tool for studying the role of FAS in various biological processes. It is also a highly specific inhibitor, which reduces the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its high cost. It is also a toxic compound, and appropriate safety measures need to be taken while handling it.
Future Directions
There are several future directions for the use of 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid in scientific research. One of the potential applications of this compound is in the development of new drugs for cancer therapy. It can also be used in the development of drugs for other diseases, such as diabetes and obesity. This compound can also be used as a tool for studying the role of FAS in various biological processes. Further research is needed to explore the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research. Its unique properties make it an excellent candidate for different applications. This compound has been extensively used in the development of new drugs for cancer therapy, diabetes, and obesity. It is also a potent inhibitor of FAS, making it an excellent tool for studying the role of FAS in various biological processes. Further research is needed to explore the full potential of this compound in scientific research.
Scientific Research Applications
4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanoic acid has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of fatty acid synthase (FAS), an enzyme that plays a crucial role in the biosynthesis of fatty acids. This compound has been shown to inhibit FAS activity in various cancer cell lines, making it a promising candidate for cancer therapy. It has also been used in the development of new drugs for other diseases, such as diabetes and obesity.
Safety and Hazards
properties
IUPAC Name |
5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O2/c8-5(9,10)4(6(11,12)13,7(14,15)16)2-1-3(17)18/h1-2H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCHKVPLFZBIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209349 | |
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5634-48-0 | |
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5634-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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